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molecular formula C23H30N2O B8724934 3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No. B8724934
M. Wt: 350.5 g/mol
InChI Key: KPUYNELHBVOTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06887881B1

Procedure details

A solution of 3,7-dibenzyl-1,5-dimethyl-9-hydroxy-3,7-diazabicyclo-[3.3.1]nonane (from step (i) above; 2.71 g, 7.74 mmol) in aqueous ethanol (20 mL; 95%) was hydrogenated over 5% Pd/C at 1 atm. until tlc indicated that the reaction was complete. The catalyst was removed by filtration through a pad of Celite®, and the filtrate concentrated to give the sub-title compound in a quantitative yield.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][C:14]2([CH3:18])[CH:16]([OH:17])[C:10]([CH3:26])([CH2:11][N:12](CC3C=CC=CC=3)[CH2:13]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pd]>[CH2:1]([N:8]1[CH2:9][C:10]2([CH3:26])[CH:16]([OH:17])[C:14]([CH3:18])([CH2:13][NH:12][CH2:11]2)[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CN(CC(C1)(C2O)C)CC2=CC=CC=C2)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CNCC(C1)(C2O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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